molecular formula C24H30N2O B11572539 1-[(2,3-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

1-[(2,3-dimethylphenyl)amino]-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B11572539
M. Wt: 362.5 g/mol
InChI Key: CDBSMPMPDUCVCG-UHFFFAOYSA-N
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Description

1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Amination: The carbazole core is then subjected to an amination reaction with 2,3-dimethylaniline in the presence of a suitable catalyst.

    Alkylation: The final step involves the alkylation of the amine group with a suitable alkyl halide, such as 3-chloropropan-2-ol, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine forms.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-1H-CARBAZOL-9-YL)PROPAN-2-OL: Similar structure but lacks the tetrahydro component.

    1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)BUTAN-2-OL: Similar structure with a butan-2-ol group instead of propan-2-ol.

Uniqueness: 1-[(2,3-DIMETHYLPHENYL)AMINO]-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is unique due to its specific combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N2O

Molecular Weight

362.5 g/mol

IUPAC Name

1-(2,3-dimethylanilino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol

InChI

InChI=1S/C24H30N2O/c1-16-11-12-24-21(13-16)20-8-4-5-10-23(20)26(24)15-19(27)14-25-22-9-6-7-17(2)18(22)3/h6-7,9,11-13,19,25,27H,4-5,8,10,14-15H2,1-3H3

InChI Key

CDBSMPMPDUCVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4=CC=CC(=C4C)C)O

Origin of Product

United States

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